molecular formula C9H11NO3 B3349424 Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate CAS No. 21898-45-3

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Cat. No.: B3349424
CAS No.: 21898-45-3
M. Wt: 181.19 g/mol
InChI Key: HZSVMMXNUWDJPP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate typically involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The cyclization step may require heating, and the oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique aspects of this compound .

Properties

IUPAC Name

ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSVMMXNUWDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176300
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21898-45-3
Record name Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21898-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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